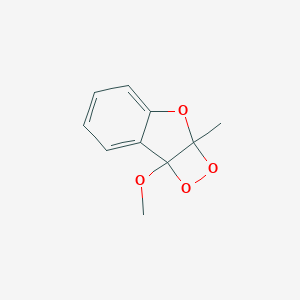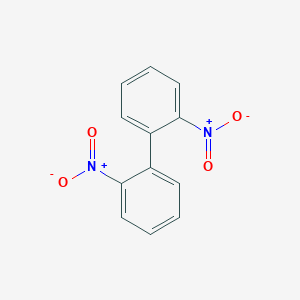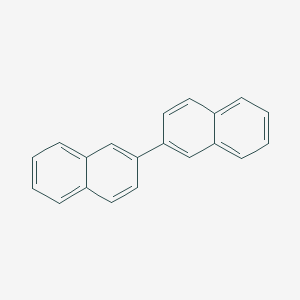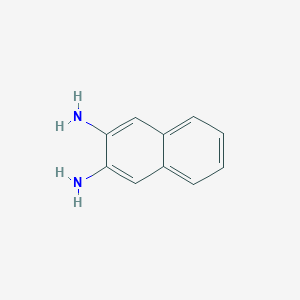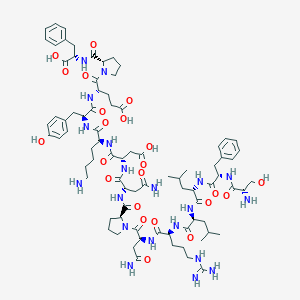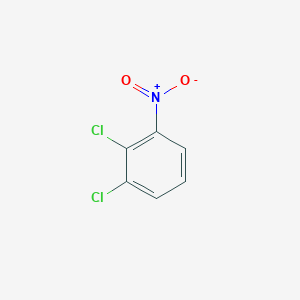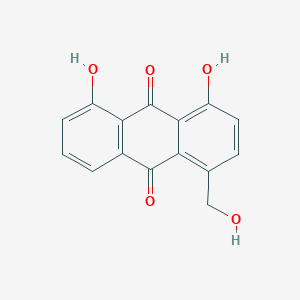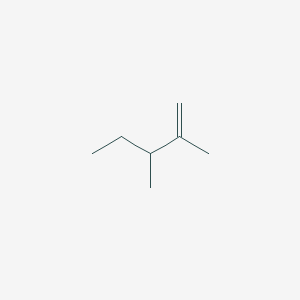
2,4-Dimethyl-1-pentene
Vue d'ensemble
Description
2,4-Dimethyl-1-pentene is a chemical compound with the molecular formula C7H14 . It has a molecular weight of 98.19 .
Synthesis Analysis
2,4-Dimethyl-1-pentene can be produced from the dehydration and dimerization of isobutanol, which is produced from the fermentation of biomass-derived sugars . Another method involves the use of hafnocene catalysts for selective propylene oligomerization .Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-1-pentene can be represented by the formula CH2=CHCH2C(CH3)3 . The InChI representation is InChI=1S/C7H14/c1-6(2)5-7(3)4/h7H,1,5H2,2-4H3 .Physical And Chemical Properties Analysis
2,4-Dimethyl-1-pentene is a colorless liquid with a density of 0.7±0.1 g/cm3 . It has a boiling point of 85.1±7.0 °C at 760 mmHg .Applications De Recherche Scientifique
1. Electron-Impact Mass Spectrometry
- Specificity in Degradation Reactions : A study by Stefani (1973) explored the degradation reactions of 2,4-dimethyl-1-pentene under electron-impact mass spectrometry, proposing a mechanism for the skeletal rearrangement of the molecular ion before fragmentation (Stefani, 1973).
2. Electrochemical Behavior
- Electrochemical Reduction Studies : Research by Almirón et al. (1988) on a compound structurally similar to 2,4-dimethyl-1-pentene, 4,4-dimethyl-1-phenyl-1-penten-3-one, revealed insights into its electrochemical behavior, highlighting two one-electron processes in an acid medium (Almirón et al., 1988).
3. Isomerization and Hydrogenation Reactions
- Catalyst-Based Transformations : Freidlin et al. (1972) discussed the transformation of pentenes, including isomers of 2,4-dimethyl-1-pentene, in the presence of a palladium catalyst, emphasizing the faster rate of C=C bond migration compared to hydrogenation (Freidlin et al., 1972).
4. Polymer Processing
- Use in Industrial Applications : A study by Lee et al. (2006) on isotactic poly(4-methyl-1-pentene), a polymer related to 2,4-dimethyl-1-pentene, showed its potential in creating micro- or nanofibers, expanding its usefulness in medical applications (Lee et al., 2006).
5. Green Chemistry in Catalysis
- Enhanced Selectivity in Hydrogenation : Research by Wu et al. (2009) demonstrated that a cross-linked polymer coating on Pd nanocatalysts significantly enhances the selectivity of hydrogenation reactions, including those involving 2,4-dimethyl-1-pentene derivatives (Wu et al., 2009).
Safety and Hazards
Mécanisme D'action
. As an alkene, it primarily interacts with other chemical entities through addition reactions. However, specific targets of this compound are not well-documented in the literature.
Mode of Action
Alkenes like 2,4-Dimethyl-1-pentene typically undergo addition reactions, where other atoms or molecules add across the carbon-carbon double bond. This can result in the formation of a wide variety of products, depending on the reactants and conditions .
Biochemical Pathways
Alkenes in general can participate in a variety of biochemical reactions, including oxidation and reduction reactions, and can be involved in the synthesis of a wide range of organic compounds .
Result of Action
The specific molecular and cellular effects of 2,4-Dimethyl-1-pentene are not well-documented in the literature. As an alkene, it can participate in a variety of chemical reactions, potentially leading to the formation of a wide range of products. The specific effects would depend on the nature of these products and their interactions with biological systems .
Propriétés
IUPAC Name |
2,4-dimethylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)5-7(3)4/h7H,1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQPBCHJNIOMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176653 | |
| Record name | 2,4-Dimethylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-pentene | |
CAS RN |
2213-32-3 | |
| Record name | 2,4-Dimethyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylpent-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYL-1-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLPENT-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6CJ16C5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,4-dimethyl-1-pentene influence its reactivity with zirconocene catalysts?
A: Research suggests that 2,4-dimethyl-1-pentene can undergo unique reactions with zirconocene catalysts. For instance, it readily reacts with [Cp2ZrMe]+ to form an unusual η1-alkene complex [Cp2Zr(Me)(η1-CH2CMeCH2CHMe2)]+. [] This intermediate is characterized by a weakened C(1)-C(2) bond, enabling rotation and ultimately leading to methane elimination and the formation of an allyl complex [Cp2Zr(η3-CH2C(CH2CHMe2)CH2)]+. [] This interaction highlights the role of steric factors and the alkene's structure in determining the reaction pathway.
Q2: What insights do mass spectrometry studies provide about the fragmentation behavior of 2,4-dimethyl-1-pentene?
A: Mass spectrometry analysis, particularly at 70 eV and low voltage, reveals specific fragmentation patterns for deuterated and undeuterated 2,4-dimethyl-1-pentene. [] These studies propose a mechanism for skeletal rearrangement within the molecule prior to fragmentation upon electron impact. [] Understanding these fragmentation pathways is valuable for analytical purposes and provides insights into the inherent bond strengths and stability of the molecule.
Q3: How does 2,4-dimethyl-1-pentene participate in reactions with metallocene catalysts beyond simple coordination?
A: Research demonstrates that 2,4-dimethyl-1-pentene can be involved in more complex reactions with metallocene catalysts, particularly those of zirconium and hafnium. For example, in the presence of (C5Me5)2MCl2/methylalumoxane (M = Zr, Hf) catalysts, 2,4-dimethyl-1-pentene can form as an "abnormal" oligomer alongside other products like 1-pentene, 4-methyl-1-heptene, and 2,4,6-trimethyl-1-heptene. [] This unusual formation suggests a complex interplay between β-CH3 and β-H transfer terminations during propylene oligomerization, influenced by the interaction of the catalyst with 2,4-dimethyl-1-pentene. []
Q4: What is the significance of observing a β-agostic interaction in a titanocene complex formed with 2,4-dimethyl-1-pentene?
A: The reaction of Cp(2)TiMe(2) with 2,4-dimethyl-1-pentene in the presence of [Ph(3)C][B(C(6)F(5))(4)] leads to a series of cationic titanium species. [] Remarkably, this reaction sequence yields the β-agostic alkyltitanocene complex [Cp2Ti(CH2CHMeCH2CHMe2)]+ (V). [] This complex is significant because it represents a rare example of a β-agostic compound where the agostic hydrogen's (1)H NMR resonance is directly observable (δ -3.43). [] This observation, supported by DFT calculations, sheds light on the electronic interactions and bonding characteristics within such titanocene complexes, which is crucial for understanding their reactivity and potential applications in catalysis.
Q5: Can the selectivity of propylene oligomerization reactions be influenced by modifying the catalyst structure?
A: Yes, studies have shown that modifying the substituents on hafnocene catalysts can significantly impact propylene oligomerization selectivity. For example, using a series of hafnocene complexes (η5-C5Me4R1)(η5-C5Me4R2)HfCl2 with various R1 and R2 substituents, researchers demonstrated a range of 4-methyl-1-pentene selectivities (23.9 to 61.6 wt%) in the product mixture. [] This variation in selectivity highlights how subtle structural changes in the catalyst can directly influence reaction pathways and product distributions, offering potential avenues for optimizing catalytic processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




